Carpachromene
Overview
Description
Mechanism of Action
Target of Action
Carpachromene is a natural active compound that primarily targets the α-glucosidase enzyme . This enzyme plays a crucial role in carbohydrate digestion, making it a significant target for managing postprandial hyperglycemia in diabetes mellitus .
Mode of Action
This compound interacts with its target, the α-glucosidase enzyme, by inhibiting its activity . This inhibition leads to a decrease in the breakdown of carbohydrates into glucose, thereby reducing glucose absorption and ultimately lowering blood glucose levels .
Biochemical Pathways
This compound affects the IR/IRS1/PI3k/Akt/GSK3/FoxO1 pathway . This pathway is crucial for insulin signaling, glucose consumption, and metabolism . By modulating this pathway, this compound can ameliorate insulin resistance in HepG2 cells .
Pharmacokinetics
It’s known that the compound’s effectiveness in reducing glucose concentration is both concentration- and time-dependent .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in glucose concentration and an increase in glycogen content in HepG2 cells . It also increases the expression ratio of insulin receptor and IRS1, which further activates the PI3K/Akt pathway and inhibits GSK3 and FoxO1 proteins .
Biochemical Analysis
Biochemical Properties
Carpachromene interacts with several enzymes and proteins in biochemical reactions. It has been found to modulate the IR/IRS1/PI3k/Akt/GSK3/FoxO1 pathway . This interaction involves the insulin receptor, IRS1, IRS2, PI3k, Akt, GSK3, and FoxO1 proteins .
Cellular Effects
In HepG2 cells, an insulin-resistant model, this compound has been shown to ameliorate insulin resistance . It influences cell function by modulating glucose consumption, metabolism, and insulin signaling .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It increases the expression ratio of the insulin receptor and IRS1, which further activates the PI3K/Akt pathway and inhibits GSK3 and FoxO1 proteins .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to decrease glucose concentration in a concentration- and time-dependent manner in HepG2 cells . It also increases the glycogen content of these cells .
Metabolic Pathways
This compound is involved in the metabolic pathways related to glucose consumption and insulin signaling . It interacts with enzymes such as phosphoenolpyruvate carboxykinase (PEPCK) and hexokinase (HK) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carpachromene can be synthesized through the prenylation of acacetin. The reaction involves the use of prenyl bromide in the presence of methanolic sodium methoxide, yielding 6,8-di-C,C-prenyl and 6-C-prenyl derivatives. Subsequent reactions with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and methylation afford di-O-methyl this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process described above can be scaled up for industrial applications. The use of readily available reagents and standard organic synthesis techniques makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Carpachromene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone form.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the prenylated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Medicine: Shows promise in ameliorating insulin resistance and improving glucose metabolism in diabetic models.
Comparison with Similar Compounds
Carpachromene is unique due to its specific prenylated structure and diverse biological activities. Similar compounds include:
Acacetin: A flavonoid with anti-inflammatory and anti-cancer properties.
Apigenin: Another flavonoid known for its anti-inflammatory and antioxidant activities.
Quercetin: A flavonoid with broad-spectrum biological activities, including anti-inflammatory and anti-cancer effects.
This compound stands out due to its potent anti-diabetic and anti-proliferative activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-20(2)8-7-13-16(25-20)10-17-18(19(13)23)14(22)9-15(24-17)11-3-5-12(21)6-4-11/h3-10,21,23H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOATFKTEDZPFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57498-96-1 | |
Record name | 57498-96-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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